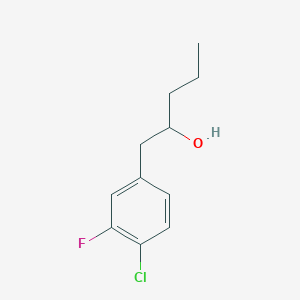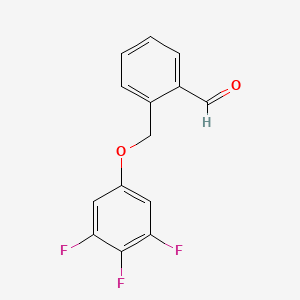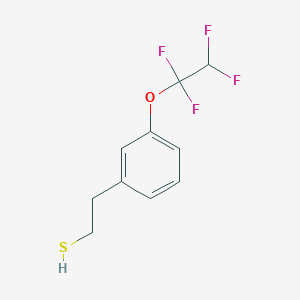
1-Allylsulfanyl-3-methylsulfanylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Allylsulfanyl-3-methylsulfanylbenzene is an organic compound with the molecular formula C10H12S2 It is characterized by the presence of both allylsulfanyl and methylsulfanyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allylsulfanyl-3-methylsulfanylbenzene typically involves the introduction of allylsulfanyl and methylsulfanyl groups onto a benzene ring. One common method involves the reaction of allyl bromide with 3-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow methods can significantly reduce reaction times and improve safety by minimizing the accumulation of reactive intermediates.
化学反应分析
Types of Reactions
1-Allylsulfanyl-3-methylsulfanylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original sulfide form using reducing agents like lithium aluminum hydride.
Substitution: The allylsulfanyl and methylsulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Original sulfide form.
Substitution: Various substituted benzene derivatives.
科学研究应用
1-Allylsulfanyl-3-methylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Allylsulfanyl-3-methylsulfanylbenzene depends on the specific application and target. In biological systems, it may interact with cellular components through its sulfanyl groups, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
1-Allyl-3-methylsulfanylbenzene: Similar structure but lacks the additional sulfanyl group.
1-Allylsulfanyl-4-methylsulfanylbenzene: Positional isomer with the methylsulfanyl group at a different position on the benzene ring.
1-Allylsulfanyl-3-ethylsulfanylbenzene: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
1-Allylsulfanyl-3-methylsulfanylbenzene is unique due to the presence of both allylsulfanyl and methylsulfanyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
1-methylsulfanyl-3-prop-2-enylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12S2/c1-3-7-12-10-6-4-5-9(8-10)11-2/h3-6,8H,1,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMOBTHDZXLKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC=C1)SCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![O1-[2-(3-Chloro-4-fluorophenyl)ethyl] O2-ethyl oxalate](/img/structure/B7991460.png)
![3-[(iso-Propyloxy)methyl]thiophenol](/img/structure/B7991475.png)
![3-[(n-Hexyloxy)methyl]benzaldehyde](/img/structure/B7991497.png)






![1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7991534.png)


![2-[3-(Methylthio)phenyl]ethanethiol](/img/structure/B7991548.png)

